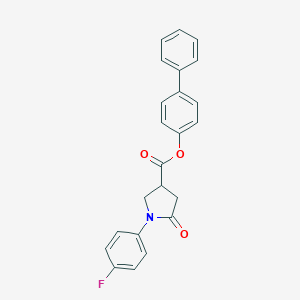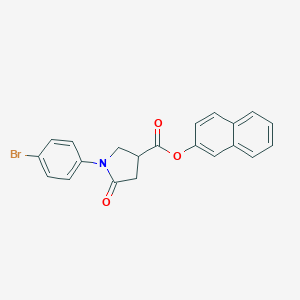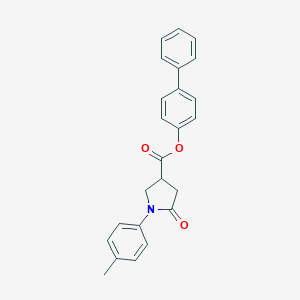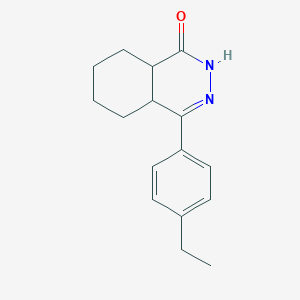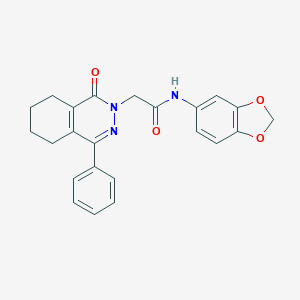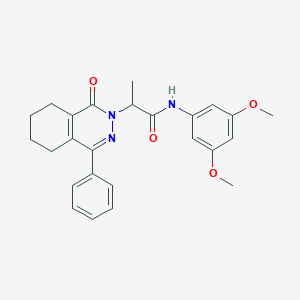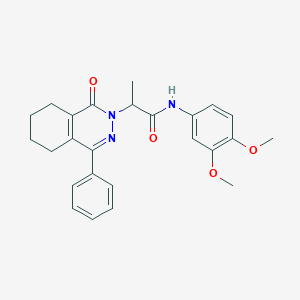
2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential in various applications.
作用机制
The mechanism of action of 2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide is not fully understood. However, it has been found to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have antibacterial activity against several strains of bacteria.
实验室实验的优点和局限性
One advantage of using 2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide in lab experiments is its potential in various applications. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on 2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide. One direction is to further study its mechanism of action, which can help in the design of more effective drugs based on this compound. Another direction is to study its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research can be done to optimize the synthesis method of this compound to make it more efficient and cost-effective.
合成方法
The synthesis of 2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide involves several steps. The starting material is 2-amino-3-methoxybenzoic acid, which is reacted with isobutyryl chloride to form 2-(3-methoxyphenyl)-3-methylbutyric acid. This acid is then reacted with methyl anthranilate and phosphorus oxychloride to form 2-(3-methoxyphenyl)-3-methyl-1,2-dihydroquinoline-4-carboxylic acid. The final step involves reacting this acid with tetrahydro-2-furanylmethylamine to form the desired compound.
科学研究应用
2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential in various scientific research applications. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
产品名称 |
2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide |
|---|---|
分子式 |
C24H26N2O3 |
分子量 |
390.5 g/mol |
IUPAC 名称 |
2-(3-methoxyphenyl)-6,8-dimethyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H26N2O3/c1-15-10-16(2)23-20(11-15)21(24(27)25-14-19-8-5-9-29-19)13-22(26-23)17-6-4-7-18(12-17)28-3/h4,6-7,10-13,19H,5,8-9,14H2,1-3H3,(H,25,27) |
InChI 键 |
BRMXIOXNXLBFSD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NCC4CCCO4)C |
规范 SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NCC4CCCO4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







